1-(2,4-Dichlorophenyl)-2-nitropropene
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Overview
Description
1-(2,4-Dichlorophenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group and two chlorine atoms attached to a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-2-nitropropene typically involves the nitration of 2,4-dichlorophenyl derivatives. One common method includes the reaction of 2,4-dichlorobenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the nitropropene compound. Industrial production methods often employ continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or acids under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amines, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-nitropropene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-nitropropene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved include enzyme inhibition and modulation of receptor activity .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-nitropropene can be compared with similar compounds such as:
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound has a similar phenyl ring structure but contains an imidazole group instead of a nitro group.
2,4-Dichlorophenoxyacetic acid: Although structurally different, this compound shares the dichlorophenyl moiety and is widely used as a herbicide.
The uniqueness of this compound lies in its nitro group, which imparts distinct reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
2,4-dichloro-1-[(E)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(12(13)14)4-7-2-3-8(10)5-9(7)11/h2-5H,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQYCITZNLAPDI-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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